Combivent Respimat

CAS No.: 1031840-23-9

Cat. No.: VC1954241

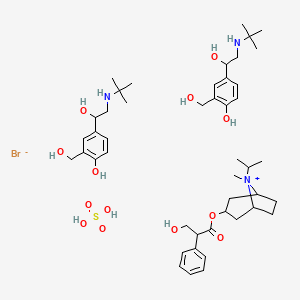

Molecular Formula: C46H74BrN3O13S

Molecular Weight: 989.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1031840-23-9 |

|---|---|

| Molecular Formula | C46H74BrN3O13S |

| Molecular Weight | 989.1 g/mol |

| IUPAC Name | 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide |

| Standard InChI | InChI=1S/C20H30NO3.2C13H21NO3.BrH.H2O4S/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;;1-5(2,3)4/h4-8,14,16-19,22H,9-13H2,1-3H3;2*4-6,12,14-17H,7-8H2,1-3H3;1H;(H2,1,2,3,4)/q+1;;;;/p-1 |

| Standard InChI Key | KVNRKLOLUZSPOE-UHFFFAOYSA-M |

| SMILES | CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-] |

| Canonical SMILES | CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-] |

Introduction

Device Technology and Delivery System

The Respimat Inhaler Design

The Combivent Respimat inhaler represents a significant technological advancement in respiratory drug delivery systems. It consists of a hand-held, pocket-sized oral inhalation device that utilizes mechanical energy rather than chemical propellants to generate medication delivery . The system includes a 4.5 mL plastic container crimped into an aluminum cylinder (the Combivent Respimat cartridge) that contains the sterile, aqueous drug solution .

The distinctive feature of the Respimat technology is its ability to produce a slow-moving aerosol cloud from a metered volume of drug solution . This slow-moving mist is generated through a spring mechanism that forces the liquid medication through a uniquely designed nozzle system . The device is visually identified by its orange-colored cap, which helps differentiate it from other inhalation devices .

Clinical Pharmacology

Mechanism of Action

Combivent Respimat contains two bronchodilators with complementary mechanisms of action:

Ipratropium bromide functions as an anticholinergic agent that inhibits vagally-mediated reflexes by antagonizing the action of acetylcholine at muscarinic receptors in bronchial smooth muscle . This leads to relaxation of bronchial smooth muscle and bronchodilation.

Albuterol sulfate (also known as salbutamol sulfate in some regions) is a selective beta2-adrenergic agonist that stimulates beta2-adrenergic receptors in bronchial smooth muscle, causing activation of adenylyl cyclase and increased levels of cyclic AMP . This biochemical cascade results in bronchodilation through relaxation of bronchial smooth muscle.

The combination of these two mechanisms provides more effective bronchodilation than either agent alone, particularly important for COPD patients who require multiple bronchodilators to manage their symptoms effectively.

Clinical Efficacy and Research Findings

Pivotal Clinical Trial Data

The FDA approval of Combivent Respimat was based primarily on data from study 1012.56, a 12-week, randomized, double-blind, placebo and active-controlled clinical trial . This study was designed to evaluate the bronchodilator efficacy and safety of Combivent Respimat compared to both Combivent CFC-MDI and ipratropium Respimat alone .

The study utilized a unique design to fulfill three efficacy objectives, all of which needed to be met to support efficacy . These objectives were selected considering the known duration of action of the individual components: albuterol (up to 4 hours) and ipratropium (up to 6 hours) .

A total of 1,480 patients were randomized to receive one of three treatments: Combivent Respimat (20/100 mcg), ipratropium Respimat (20 mcg), or Combivent CFC-MDI (36/206 mcg) . All patients had COPD, with a mean age of 64 years, and the majority (65%) were male . Patients had significant airflow limitation with a mean FEV1 % predicted at screening of 41.4% and FEV1/FVC ratio of 44.8% .

Primary Efficacy Endpoints and Results

The study defined three co-primary efficacy variables to assess bronchodilator efficacy:

-

Mean FEV1 from 0-6 hours post-dose (FEV1AUC0-6hr)

-

Mean FEV1 from 0-4 hours post-dose (FEV1AUC0-4hr)

-

Mean FEV1 from 4-6 hours post-dose (FEV1AUC4-6hr)

These endpoints were used to make three primary efficacy comparisons:

-

Non-inferiority of Combivent Respimat to Combivent CFC-MDI in FEV1AUC0-6hr

-

Superiority of Combivent Respimat to ipratropium Respimat in FEV1AUC0-4hr (demonstrating albuterol contribution)

-

Non-inferiority of Combivent Respimat to ipratropium Respimat in FEV1AUC4-6hr (demonstrating appropriate ipratropium effect)

| Efficacy Endpoint | Treatment Comparison | N | Mean (SE) in Liters | Treatment Difference (SE) in Liters | 95% CI |

|---|---|---|---|---|---|

| FEV1 AUC0-6 | Combivent Respimat 20/100 vs. Combivent CFC-MDI | 474 vs. 482 | 0.145 (0.007) vs. 0.149 (0.007) | -0.003 (0.010) | -0.022, 0.015 |

| FEV1 AUC0-4 | Combivent Respimat 20/100 vs. Ipratropium Respimat 20 | 474 vs. 468 | 0.189 vs. 0.142 | 0.047 | 0.028, 0.066 |

| FEV1 AUC4-6 | Combivent Respimat 20/100 vs. Ipratropium Respimat 20 | 474 vs. 468 | 0.057 vs. 0.069 | -0.012 | -0.031, 0.008 |

The results demonstrated that all three co-primary efficacy endpoints were met:

-

Combivent Respimat was non-inferior to Combivent CFC-MDI (using a predefined non-inferiority margin of -0.05 liters)

-

Combivent Respimat was superior to ipratropium Respimat alone, with a difference of 0.047 liters in FEV1AUC0-4hr, confirming the contribution of albuterol

-

Combivent Respimat was non-inferior to ipratropium Respimat in FEV1AUC4-6hr, confirming appropriate ipratropium effect

In clinical terms, for patients with COPD who typically have an FEV1 of about 1.8 liters, the addition of albuterol in Combivent Respimat provided an additional improvement of 47 milliliters in FEV1 compared to ipratropium alone within the first four hours of administration .

Dosage and Administration

Device Preparation and Use

Prior to first use, the Combivent Respimat cartridge must be inserted into the Combivent Respimat inhaler, and the unit must be primed . The device is designed to be user-friendly, with a dose indicator feature that informs patients of the amount of medication remaining in the inhaler .

Regulatory History and Market Transition

The FDA approved Combivent Respimat based on the clinical trial results demonstrating comparable efficacy to the existing Combivent MDI . The approval was announced by Boehringer Ingelheim, and the product became available to patients by prescription starting in mid-2012 .

To facilitate a smooth transition for patients already using Combivent MDI, both products remained available concurrently until late 2013 . After January 1, 2014, Combivent Respimat became the only Combivent product available in the market .

This transition was necessitated by the Montreal Protocol, an international treaty requiring the phase-out of inhalers using chlorofluorocarbons (CFCs) as propellants . The development of Combivent Respimat represented a response to this environmental mandate, offering a propellant-free alternative that maintained therapeutic efficacy while eliminating the need for CFC or HFA propellants .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume